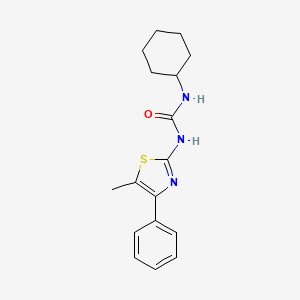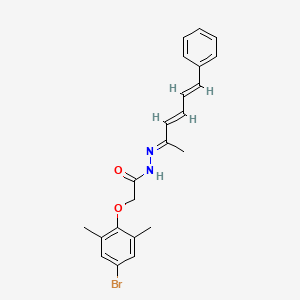
N-(4-bromophenyl)-2-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-quinolinamine, also known as 4-BPhQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of quinoline and has a bromine atom attached to the phenyl ring.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-2-quinolinamine has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the Akt/mTOR signaling pathway.
In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has a high binding affinity for these metal ions and can be used to monitor their concentrations in biological samples.
In materials science, this compound has been investigated for its potential applications in organic light-emitting diodes (OLEDs). This compound has been shown to exhibit good electron transport properties and can be used as a hole-blocking layer in OLEDs.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-2-quinolinamine varies depending on its application. In cancer cells, this compound induces apoptosis by activating the caspase-3 pathway. It also inhibits the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.
In biochemistry, this compound binds to metal ions such as copper and zinc through its nitrogen and oxygen atoms. This binding results in a change in the fluorescence properties of the compound, which can be used to detect the presence of these metal ions.
In materials science, this compound acts as a hole-blocking layer in OLEDs. It prevents the flow of electrons from the cathode to the anode, which results in the emission of light.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In animal models, this compound has been shown to reduce tumor growth and increase survival rates.
In biochemistry, this compound has been used to detect metal ions in biological samples. This compound has a high binding affinity for copper and zinc, which are essential for various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-bromophenyl)-2-quinolinamine in lab experiments is its high binding affinity for metal ions such as copper and zinc. This compound can be used to detect the presence of these metal ions in biological samples with high sensitivity and specificity.
One of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to dissolve the compound in aqueous solutions, which are commonly used in biological assays.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromophenyl)-2-quinolinamine. One area of research is the development of new anticancer drugs based on the structure of this compound. Another area of research is the development of new fluorescent probes for the detection of metal ions in biological samples. Additionally, there is a need for further research on the use of this compound in OLEDs and other electronic devices.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-2-quinolinamine involves the reaction of 4-bromoaniline with 2-chloroquinoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2/c16-12-6-8-13(9-7-12)17-15-10-5-11-3-1-2-4-14(11)18-15/h1-10H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIVLGOHRPHVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-bromo-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5808735.png)
![N,3,5-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808741.png)
![5-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5808750.png)
![5-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5808757.png)




![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B5808786.png)
![5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5808789.png)

![2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid](/img/structure/B5808799.png)
